Matricin Inhibits NF-κB-Mediated ICAM-1 Expression, While Chamazulene Shows No Activity
Matricin exhibits a distinct, NF-κB-dependent anti-inflammatory mechanism not observed with its degradation product chamazulene. In human microvascular endothelial cells (HMEC-1), Matricin concentration-dependently inhibited TNF-α- and LPS-induced ICAM-1 protein expression, a key marker of inflammation [1]. At a concentration of 75 μM, Matricin reduced TNF-α-induced ICAM-1 expression to 52.7 ± 3.3% of the stimulated control and LPS-induced expression to 20.4 ± 1.8% [1]. In stark contrast, chamazulene demonstrated no detectable activity in these same assays at comparable concentrations [1].
| Evidence Dimension | Anti-inflammatory activity (in vitro) |
|---|---|
| Target Compound Data | 75 μM Matricin reduces ICAM-1 expression to 52.7 ± 3.3% (TNF-α) and 20.4 ± 1.8% (LPS) of control |
| Comparator Or Baseline | Chamazulene (75 μM) |
| Quantified Difference | Matricin shows significant inhibition; chamazulene shows no activity |
| Conditions | Human microvascular endothelial cells (HMEC-1); ICAM-1 protein expression assay; TNF-α and LPS stimulation |
Why This Matters
This functional divergence means that sourcing Matricin, not chamazulene, is essential for research specifically targeting the NF-κB signaling pathway or endothelial cell adhesion molecule expression.
- [1] Flemming M, et al. Revisited anti-inflammatory activity of matricine in vitro: Comparison with chamazulene. Fitoterapia. 2015 Oct;105:122-8. View Source
